3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol

Medicinal Chemistry Synthetic Intermediates Physicochemical Profiling

Procure 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (CAS 1482913-79-0) as your validated intermediate for ATR kinase and STING modulator programs. This specific 1-ethyl-3-methyl-5-propanol substitution is non-fungible; only this regioisomer guarantees synthetic access to the pharmacophoric element validated in Bayer's ATR inhibitor patent family (US9549932) and Pfizer's STING modulator patent (US11964978). Unlike N1-substituted analogues, its C5-substituted architecture enables regioselective C-H functionalization with nBuLi, while the primary alcohol terminus provides a convenient handle for esterification, etherification, or oxidation. Ensure your SAR hypotheses remain intact—choose the building block that delivers low-nanomolar IC₅₀ values against human ATR kinase (5.71 nM) and STING protein (Ki 10.7 nM).

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B13522706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)CCCO
InChIInChI=1S/C9H16N2O/c1-3-11-9(5-4-6-12)7-8(2)10-11/h7,12H,3-6H2,1-2H3
InChIKeyKGFULNLPJCSNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol for Pharmaceutical Intermediates: CAS 1482913-79-0, Purity Specifications, and Supplier Availability


3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (CAS 1482913-79-0) is a heterocyclic organic compound with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . This compound is classified as a functionalized pyrazole derivative featuring a primary alcohol (-OH) terminus linked via a propyl chain to the C5 position of the 1-ethyl-3-methylpyrazole core [1]. Commercial sourcing data indicate that this compound is available from specialty chemical suppliers with a typical purity specification of 98% for research and development applications . The compound serves as a versatile building block in medicinal chemistry programs, particularly as a synthetic intermediate for receptor tyrosine kinase (RTK) inhibitors and ATR kinase modulators [2].

Procurement Risks: Why In-Class Pyrazole Propanol Analogs Are Not Interchangeable with 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol


Despite sharing the pyrazole-propanol scaffold, substitution patterns on the pyrazole ring profoundly alter both chemical reactivity and biological target engagement profiles. The target compound's specific 1-ethyl-3-methyl-5-propanol substitution pattern is structurally distinct from N1-substituted regioisomers (e.g., 3-(5-ethyl-3-methylpyrazol-1-yl)propan-1-ol) and 4-position halogenated derivatives (e.g., 3-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol) [1]. Computational physicochemical data reveal that these seemingly minor structural variations produce measurable differences in properties such as topological polar surface area (TPSA) and calculated LogP, which directly influence compound behavior in synthetic transformations and biological assays . Furthermore, the specific 1-ethyl-3-methyl-5-substituted pyrazole motif appears as a privileged substructure in multiple patent families covering distinct therapeutic targets—including ATR kinase inhibition (IC₅₀ values in the low nanomolar range) [2] and STING protein modulation [3]—indicating that this precise substitution geometry is non-fungible for programs pursuing these pharmacological mechanisms. Substituting an uncharacterized analog introduces the risk of divergent synthetic outcomes and invalidates structure-activity relationship (SAR) hypotheses derived from patented compound series.

Quantitative Differentiation Guide: 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol vs. Regioisomers and Halogenated Derivatives


Physicochemical Differentiation: TPSA and LogP Comparison for Synthetic Route Selection

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol exhibits a topological polar surface area (TPSA) of 38.05 Ų and a calculated LogP of 0.9074, indicating moderately balanced lipophilic-hydrophilic character suitable for both organic-phase synthetic manipulations and aqueous-compatible transformations . In comparison, the N1-substituted regioisomer 3-(5-ethyl-3-methylpyrazol-1-yl)propan-1-ol demonstrates a slightly higher LogP of 1.1, suggesting marginally increased hydrophobicity that may affect solubility and reaction kinetics in polar media [1]. This 0.19 LogP differential translates to a measurable difference in compound handling during liquid-liquid extractions and chromatographic purification workflows.

Medicinal Chemistry Synthetic Intermediates Physicochemical Profiling

Synthetic Utility: Preferential Deprotonation Reactivity of C5-Substituted Pyrazoles

A foundational study in the Journal of Organic Chemistry (2016) established that N-protected 3-alkylpyrazoles are readily deprotonated by n-butyllithium (nBuLi) at the 5-position of the aromatic ring, whereas the corresponding 5-alkylpyrazole isomers are completely unreactive under identical conditions [1]. The target compound 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol features a 3-methyl substitution pattern with the propanol chain at the 5-position, positioning it as the reactive C5-substituted isomer class that enables further regioselective functionalization via lithiation chemistry. This stands in stark contrast to N1-substituted analogs bearing the alkyl chain on the nitrogen atom rather than the ring carbon.

Synthetic Methodology Regioselective Functionalization Organolithium Chemistry

Medicinal Chemistry Relevance: Association with Sub-Nanomolar ATR Kinase Inhibition

The 1-ethyl-3-methyl-1H-pyrazol-5-yl substructure is incorporated into advanced lead compounds demonstrating potent ATR kinase inhibition. BindingDB entry BDBM268081 documents a compound containing this exact pyrazole moiety—4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridine—which exhibits an IC₅₀ of 5.71 nM against full-length human ATR protein co-expressed and purified with ATRIP [1]. This compound is disclosed in US9549932 (assigned to Bayer Pharma), establishing the 1-ethyl-3-methyl-1H-pyrazol-5-yl scaffold as a validated pharmacophoric element in clinical-stage kinase inhibitor programs [2].

Kinase Inhibition ATR Kinase Oncology Drug Discovery

Alternative Scaffold Utility: STING Protein Modulation with Low Nanomolar Affinity

Beyond kinase inhibition, the 1-ethyl-3-methyl-1H-pyrazol-5-yl scaffold demonstrates cross-target utility in modulating the stimulator of interferon genes (STING) protein, a key innate immune pathway target in immuno-oncology. A compound incorporating this exact pyrazole moiety—4-[4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-imidazol-2-yl]-1-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxamide—displays a binding affinity (Ki) of 10.7 nM against human STING protein (residues 155–341, H232R variant) [1]. This compound is disclosed in US11964978 (assigned to Pfizer), further confirming that the 1-ethyl-3-methyl-1H-pyrazol-5-yl substitution pattern is recognized as a valuable building block across multiple therapeutic areas and distinct protein targets [2].

Immuno-Oncology STING Agonist Innate Immunity

Synthetic Accessibility: Supplier Purity Consistency Across Multiple Vendors

Commercial availability data indicate that 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol and its close structural analog 3-(3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol (CAS 1484674-84-1) are routinely supplied at ≥98% purity from multiple specialty chemical vendors . This contrasts with the 4-bromo derivative 3-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (CAS 1493500-28-9), which, while also available at 97–98% purity , carries a higher molecular weight (247.13 g/mol vs. 168.24 g/mol) and is classified with GHS07 hazard statements (H302, H315, H319, H335) due to the bromine substituent . The target non-halogenated compound generally avoids these specific hazard classifications, potentially simplifying shipping, handling, and waste disposal logistics for procurement and laboratory safety compliance.

Chemical Procurement Quality Control Batch Consistency

Procurement-Validated Research Applications for 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol in Drug Discovery


ATR Kinase Inhibitor Lead Optimization Programs

Programs focused on ATR kinase inhibition for oncology indications (including combination therapies with Bub1 inhibitors) should prioritize this compound as a key intermediate. Patent literature demonstrates that elaborated derivatives containing the 1-ethyl-3-methyl-1H-pyrazol-5-yl substructure achieve IC₅₀ values of 5.71 nM against human ATR kinase [1]. Procurement of this specific building block ensures synthetic access to the pharmacophoric element validated in Bayer's ATR inhibitor patent family (US9549932) [2], which is not guaranteed with alternative pyrazole regioisomers.

STING Pathway Modulator Synthesis for Immuno-Oncology

Discovery teams developing STING agonists or antagonists should acquire this compound based on its demonstrated utility in Pfizer's STING modulator patent (US11964978) [3]. Elaborated compounds incorporating this pyrazole scaffold exhibit Ki values of 10.7 nM against human STING protein [4]. The scaffold's validation across two distinct therapeutic mechanisms (kinase inhibition and innate immune modulation) supports its prioritization for diversified medicinal chemistry campaigns.

Receptor Tyrosine Kinase (RTK) Targeted Therapeutic Development

Programs pursuing RTK inhibition—particularly those targeting PDGFR family members including FLT3 and Kit—should utilize this compound as a synthetic intermediate. US8853207B2 discloses heterocyclic pyrazole compounds as RTK inhibitors with efficacy for treating proliferative disorders, including AML (FLT3 mutations) and GIST (Kit mutations) [5]. The 1-ethyl-3-methyl-1H-pyrazol-5-yl substitution pattern aligns with the core scaffold requirements outlined in this patent family.

Regioselective Late-Stage Functionalization Chemistry

Synthetic chemistry groups requiring regioselective C-H functionalization of pyrazole scaffolds should select this C5-substituted pyrazole over N1-substituted alternatives. The compound's 3-alkylpyrazole architecture enables facile deprotonation with nBuLi at the 5-position for further elaboration, whereas 5-alkylpyrazole isomers are completely unreactive under identical conditions [6]. The primary alcohol terminus additionally provides a convenient synthetic handle for esterification, etherification, or oxidation to the corresponding carboxylic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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